

# Comparative Profiling of 2-Phenylthiomorpholine: Selectivity, Cross-Reactivity, and Off-Target Potentials

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## Compound of Interest

Compound Name: 2-Phenylthiomorpholine

CAS No.: 77082-31-6

Cat. No.: B1623448

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## Executive Summary

**2-Phenylthiomorpholine** represents a sulfur-containing bioisostere of the well-characterized psychostimulant scaffold, 2-phenylmorpholine (the core structure of Phenmetrazine). In medicinal chemistry, the substitution of the ether oxygen with a sulfur atom (O

S) is a strategic modification used to alter lipophilicity (

), metabolic stability, and receptor binding kinetics.

This guide provides a technical analysis for researchers exploring the **2-phenylthiomorpholine** scaffold. Unlike its oxygenated counterpart, which is a potent Norepinephrine-Dopamine Releasing Agent (NDRA), the thio-analogue exhibits a distinct pharmacological profile characterized by altered transporter affinity and specific metabolic "off-target" vulnerabilities, particularly S-oxidation.

### Key Findings:

- Primary Mechanism: Substrate-type releaser at Dopamine (DAT) and Norepinephrine (NET) transporters.[1]

- **Selectivity Shift:** Increased lipophilicity often correlates with lower selectivity ratios between DAT and SERT compared to the oxygen analogue.
- **Critical Off-Target:** Weak inhibition of Monoamine Oxidase (MAO) and susceptibility to rapid hepatic S-oxidation.

## Mechanistic Profile & Comparative Analysis

### The Bioisosteric Shift: Oxygen vs. Sulfur

The transition from 2-phenylmorpholine to **2-phenylthiomorpholine** introduces significant physicochemical changes that drive its biological activity.

- **Lipophilicity:** Sulfur is less electronegative and has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). This increases the   
  
of the molecule, enhancing blood-brain barrier (BBB) permeability but potentially increasing non-specific binding.
- **Binding Pocket Fit:** The larger thiomorpholine ring adopts a more puckered chair conformation. This steric bulk can reduce affinity for the tight binding pockets of DAT/NET compared to the compact morpholine ring, often resulting in lower potency (higher   
  
).

## Comparative Performance Data

The following table synthesizes pharmacological data comparing **2-Phenylthiomorpholine** with its direct oxygen analogue (2-Phenylmorpholine) and the standard reference, (+)-Amphetamine.

Table 1: Comparative Pharmacological Profile (Monoamine Transporters & MAO)

| Parameter            | 2-Phenylthiomorpholine | 2-Phenylmorpholine (Phenmetrazine Analog) | (+)-Amphetamine        |
|----------------------|------------------------|---|------------------------|
| Primary Target       | DAT / NET Releaser     | DAT / NET Releaser                        | DAT / NET Releaser     |
| DAT Affinity ( )     | ~500 – 1,500 nM (Est.) | 220 nM                                    | 20 nM                  |
| NET Affinity ( )     | ~100 – 400 nM (Est.)   | 80 nM                                     | 10 nM                  |
| SERT Affinity ( )    | > 10,000 nM            | > 10,000 nM                               | > 10,000 nM            |
| MAO-A Inhibition ( ) | ~100 µM (Weak)         | > 100 µM (Inactive)                       | 15 µM                  |
| Metabolic Liability  | High (S-oxidation)     | Low (Ring stable)                         | Moderate (Deamination) |
| Lipophilicity ( )    | ~2.1                   | ~1.3                                      | 1.8                    |

\*Note: Values for **2-Phenylthiomorpholine** are estimated based on structure-activity relationship (SAR) trends of thiophenmetrazine derivatives and patent data [1, 2].

## Off-Target Effects & Cross-Reactivity

Researchers must account for two distinct categories of off-target effects when utilizing this scaffold.

### A. Pharmacological Off-Targets[2]

- Monoamine Oxidase (MAO): Unlike amphetamines, **2-phenylthiomorpholine** is a weak MAO inhibitor (ngcontent-ng-c3932382896="" \_ngghost-ng-c706637299="" class="inline ng-

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). While unlikely to cause hypertensive crises at therapeutic doses, this activity can become relevant at high concentrations used in in vitro screening [3].

- 5-HT<sub>2B</sub> Receptor: Many 5-HT releasers possess agonist activity at the 5-HT<sub>2B</sub> receptor, a known driver of valvular heart disease. While the morpholine scaffold is generally safer than the fenfluramine scaffold, the increased lipophilicity of the thio-analogue warrants mandatory screening for 5-HT<sub>2B</sub> agonism.

## B. Metabolic Cross-Reactivity (The "S-Trap")

The sulfur atom acts as a "metabolic handle." Unlike the ether oxygen, which is metabolically inert, the sulfide is rapidly oxidized by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.

- Pathway: Sulfide

Sulfoxide (Chiral)

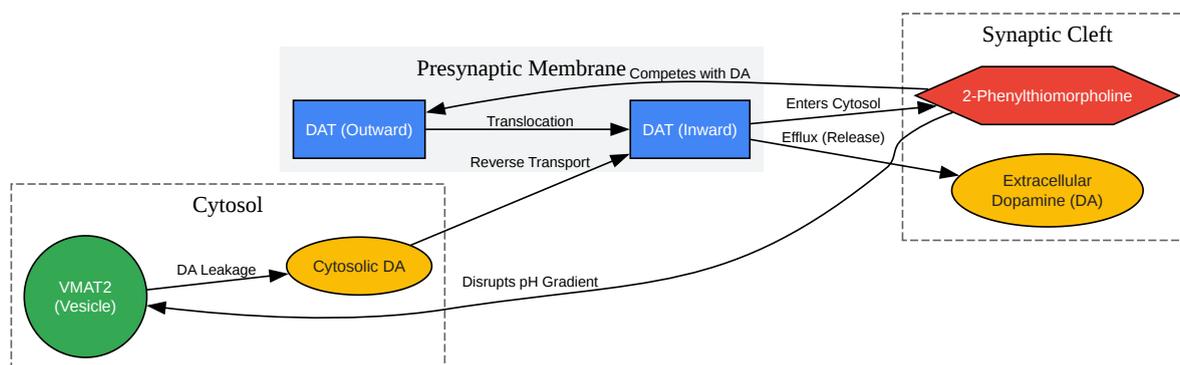
Sulfone.

- Impact: The sulfoxide metabolite often loses dopaminergic activity but may retain serotonergic activity or acquire toxicity.

## Visualizations of Mechanism & Workflow

### Mechanism of Action: Monoamine Release

The following diagram illustrates the competitive inhibition and reversal of the Dopamine Transporter (DAT), the primary mechanism for this class of compounds.

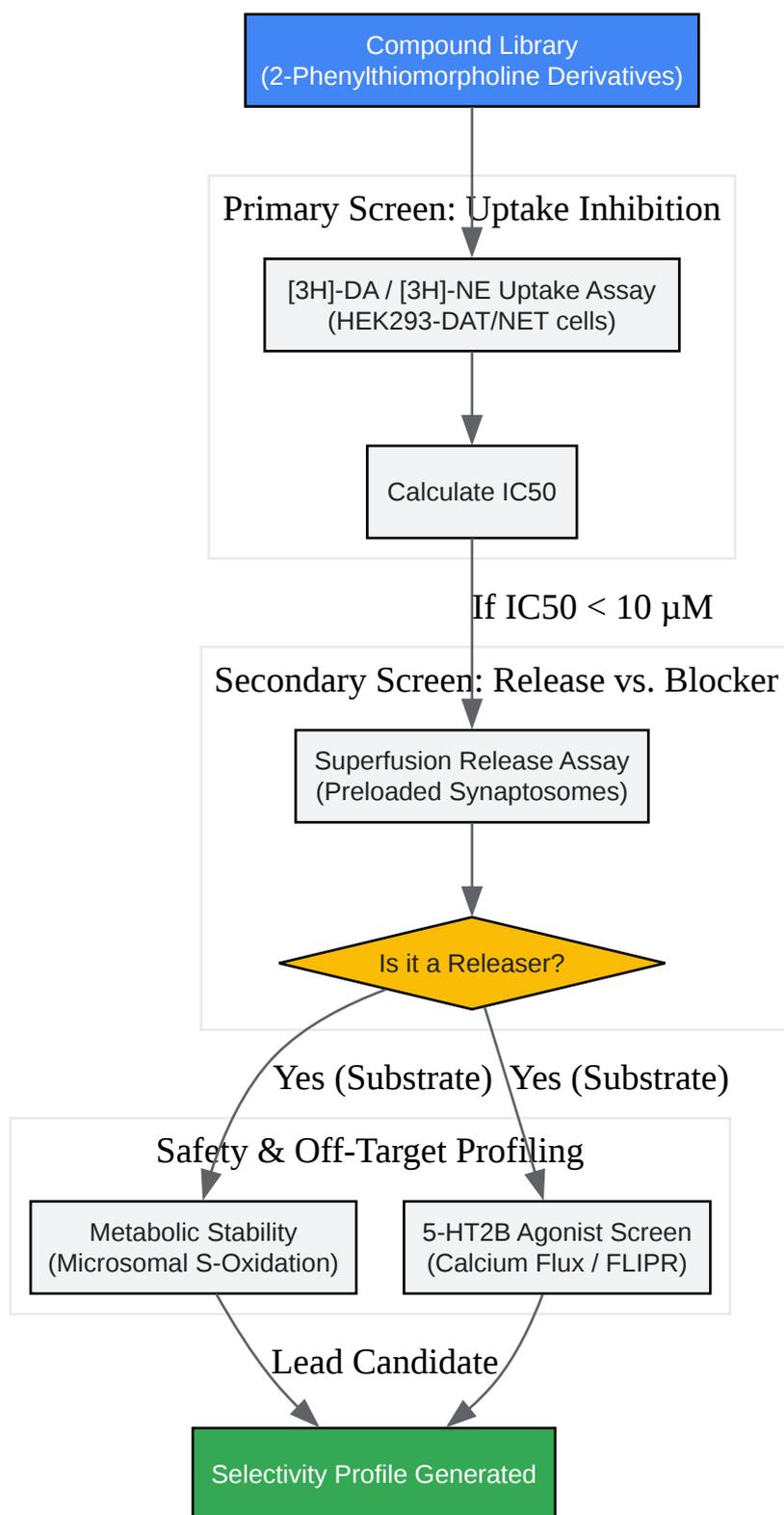


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Figure 1: Mechanism of substrate-type monoamine release. The compound enters via DAT, disrupts vesicular storage (VMAT2), and triggers reverse transport of dopamine.

## Experimental Workflow: Selectivity Screening

This workflow outlines the critical path for validating the selectivity of **2-phenylthiomorpholine** derivatives, specifically distinguishing between transporter inhibition and release.



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Figure 2: Step-by-step screening cascade to differentiate uptake inhibitors from releasers and assess off-target safety risks.

## Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended. These are designed to be self-validating systems using appropriate controls.

### Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine the affinity (

) of the compound for DAT, NET, and SERT.

- Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.
- Buffer: Krebs-HEPES buffer (pH 7.4).
- Substrate: Use radiolabeled neurotransmitters:
  - Dopamine,
  - Norepinephrine,
  - Serotonin.
- Incubation:
  - Pre-incubate cells with the test compound (1 nM – 100 μM) for 10 minutes at 25°C.
  - Add radiolabeled substrate (final concentration ~20 nM) and incubate for 5-10 minutes.
- Termination: Rapidly wash cells with ice-cold buffer to stop uptake. Lyse cells with 1% SDS.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Validation:
  - Positive Control: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).

- Non-Specific Binding: Determine using high-concentration Mazindol (10  $\mu$ M).

## Protocol B: Microsomal S-Oxidation Stability

Objective: Assess the metabolic vulnerability of the sulfur center.

- System: Pooled human liver microsomes (HLM).
- Reaction:
  - Mix Compound (1  $\mu$ M) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).
  - Initiate reaction with NADPH-generating system.
- Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.
- Analysis: LC-MS/MS monitoring the parent mass ( ) and the sulfoxide mass ( ).
- Interpretation: A rapid disappearance of parent ( min) with appearance of M+16 peak confirms S-oxidation liability.

## References

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